3H-Spiro[2-benzofuran-1,3'-pyrrolidin]-3-one
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Overview
Description
3H-Spiro[2-benzofuran-1,3’-pyrrolidin]-3-one is a heterocyclic compound that features a spirocyclic structure, where a benzofuran ring is fused to a pyrrolidinone ring. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Spiro[2-benzofuran-1,3’-pyrrolidin]-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzofuran derivatives with pyrrolidine derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of 3H-Spiro[2-benzofuran-1,3’-pyrrolidin]-3-one may involve continuous flow processes to ensure high yield and purity. These processes are optimized for large-scale production, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
3H-Spiro[2-benzofuran-1,3’-pyrrolidin]-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenated benzofuran derivatives with nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced spirocyclic compounds.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
3H-Spiro[2-benzofuran-1,3’-pyrrolidin]-3-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3H-Spiro[2-benzofuran-1,3’-pyrrolidin]-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Spiro[indoline-3,3’-pyrrolidin]-2-one
- Spiro[cyclopropane-1,3’-indolin]-2’-one
- Spiro[benzofuran-2,3’-pyrrolidin]-3-one
Uniqueness
3H-Spiro[2-benzofuran-1,3’-pyrrolidin]-3-one is unique due to its specific spirocyclic structure, which imparts distinct steric and electronic properties.
Properties
IUPAC Name |
spiro[2-benzofuran-3,3'-pyrrolidine]-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-10-8-3-1-2-4-9(8)11(14-10)5-6-12-7-11/h1-4,12H,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDKSYZPIQLKJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12C3=CC=CC=C3C(=O)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30615247 |
Source
|
Record name | 3H-Spiro[2-benzofuran-1,3'-pyrrolidin]-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30615247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56658-23-2 |
Source
|
Record name | 3H-Spiro[2-benzofuran-1,3'-pyrrolidin]-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30615247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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